molecular formula C24H18N2O5 B3469607 2-{2-[1-(FURAN-2-CARBONYL)-5-METHOXY-1H-INDOL-3-YL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-{2-[1-(FURAN-2-CARBONYL)-5-METHOXY-1H-INDOL-3-YL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3469607
M. Wt: 414.4 g/mol
InChI Key: CFHHRLZLZZLKSU-UHFFFAOYSA-N
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Description

The compound 2-{2-[1-(FURAN-2-CARBONYL)-5-METHOXY-1H-INDOL-3-YL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a structurally complex molecule featuring an isoindole-1,3-dione core substituted with a 5-methoxyindole moiety linked via an ethyl bridge to a furan-2-carbonyl group.

Properties

IUPAC Name

2-[2-[1-(furan-2-carbonyl)-5-methoxyindol-3-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5/c1-30-16-8-9-20-19(13-16)15(14-26(20)24(29)21-7-4-12-31-21)10-11-25-22(27)17-5-2-3-6-18(17)23(25)28/h2-9,12-14H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHHRLZLZZLKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(FURAN-2-CARBONYL)-5-METHOXY-1H-INDOL-3-YL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactionsThe final step involves the formation of the isoindole-1,3-dione ring system through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(FURAN-2-CARBONYL)-5-METHOXY-1H-INDOL-3-YL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

Pharmacological Applications

The compound exhibits various biological activities, making it a candidate for multiple therapeutic applications:

Anticancer Activity

Research indicates that derivatives of indole and isoindole structures possess significant anticancer properties. The furan and methoxy groups in this compound may enhance its interaction with cancer cell receptors and enzymes involved in tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways like the PI3K/Akt pathway .

Antimicrobial Properties

Compounds with indole structures have been reported to exhibit antimicrobial activity against a range of pathogens. The presence of the furan moiety may contribute to the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties. The compound may influence neurotransmitter systems, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research suggests that indole compounds can modulate serotonin receptors, which play a crucial role in mood regulation and cognitive function .

Case Studies

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry demonstrated that a related indole derivative exhibited potent antiproliferative activity against breast cancer cell lines. The study suggested that modifications similar to those found in our compound could enhance efficacy through improved receptor binding affinity .

Case Study 2: Antimicrobial Activity

Research conducted on indole derivatives showed promising results against Staphylococcus aureus and E.coli. The findings indicate that modifications to the structure can lead to increased antimicrobial potency, suggesting potential for drug development targeting resistant strains .

Case Study 3: Neuroprotection

In a study examining neuroprotective agents, an indole-based compound demonstrated significant protective effects against oxidative stress-induced neuronal damage in vitro. This suggests that our compound may also provide similar neuroprotective benefits, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of 2-{2-[1-(FURAN-2-CARBONYL)-5-METHOXY-1H-INDOL-3-YL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the furan and isoindole groups may contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The isoindole-1,3-dione class encompasses diverse derivatives with varying substituents, each imparting unique physicochemical and biological properties. Below is a detailed comparison with structurally analogous compounds from the literature:

Substituent Effects on Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The target compound’s 5-methoxyindole and furan-2-carbonyl groups provide a balance of electron-donating (methoxy) and moderately electron-withdrawing (furan carbonyl) effects. This contrasts with compounds like 17b (methanesulfonyl group) or the nitro-substituted derivative , where strong electron-withdrawing substituents dominate, reducing electron density on the aromatic core.
    • The trifluoromethyl group in enhances lipophilicity and resistance to oxidative metabolism, whereas the target compound’s methoxy group may improve water solubility.
  • Hydrogen Bonding and Solubility: Compounds with polar substituents (e.g., carboxylic acid in , hydroxymethyl in ) exhibit higher hydrophilicity. The target compound’s methoxy and carbonyl groups may facilitate moderate solubility in polar aprotic solvents.
  • Synthetic Challenges: The target compound’s ethyl bridge and furan-indole linkage likely require multi-step synthesis, contrasting with simpler derivatives like compound 16 , which is synthesized in 95% yield via reflux with ethylenediamine.

Biological Activity

The compound 2-{2-[1-(FURAN-2-CARBONYL)-5-METHOXY-1H-INDOL-3-YL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has garnered interest in medicinal chemistry for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O4C_{19}H_{18}N_{2}O_{4}, with a molecular weight of approximately 342.36 g/mol. The structure includes a furan moiety, a methoxy group, and an isoindole core, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : This can be achieved through the Fischer indole synthesis.
  • Introduction of Substituents : Electrophilic aromatic substitution reactions introduce the furan and methoxy groups.
  • Final Cyclization : The isoindole structure is formed through cyclization reactions involving appropriate precursors.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds exhibit significant antimicrobial effects against various pathogens. For instance, compounds structurally related to our target have shown potent activity against resistant strains such as Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 1 μg/mL .

PathogenMIC (μg/mL)Reference
Staphylococcus aureus1
Escherichia coli3.90
Candida albicansVariable

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by targeting specific signaling pathways involved in cell growth and survival. For example, similar indole derivatives have been reported to inhibit the MEK-MAPK pathway, which is often dysregulated in various cancers .

The exact mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within the body. The binding affinity to these molecular targets can modulate their activity, leading to therapeutic effects.

Case Studies

A notable case study involved testing the compound's efficacy in vitro against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those for conventional chemotherapeutics .

Another study highlighted the compound's potential in enhancing the efficacy of existing antibiotics when used in combination therapies against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[1-(FURAN-2-CARBONYL)-5-METHOXY-1H-INDOL-3-YL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-{2-[1-(FURAN-2-CARBONYL)-5-METHOXY-1H-INDOL-3-YL]ETHYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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